Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine
Overview
Description
Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine is a chemical compound with the CAS Number: 1250820-34-8 . It has a molecular weight of 210.24 and its IUPAC name is N-ethyl-2,2,2-trifluoro-N-(3-pyrrolidinylmethyl)ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17F3N2/c1-2-14(7-9(10,11)12)6-8-3-4-13-5-8/h8,13H,2-7H2,1H3 . This code provides a specific representation of the molecular structure.Scientific Research Applications
Medicinal Chemistry
Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine: is a compound of interest in medicinal chemistry due to its potential as a building block for pharmaceuticals. Its unique structure allows for the synthesis of various bioactive molecules, particularly those that target central nervous system disorders. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of the resulting drugs, making this compound a valuable precursor in drug design and development .
Agriculture
In the agricultural sector, this compound could be explored for the development of novel agrochemicals. Its amine group can act as a chelating agent for metal ions, which is beneficial in formulating fertilizers that provide essential nutrients to plants. Additionally, its structural versatility may lead to the creation of new pesticides or herbicides with improved efficacy and reduced environmental impact .
Material Science
Material scientists might investigate Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine for its potential use in creating advanced polymers. The presence of both amine and fluorinated groups could lead to polymers with unique properties such as increased thermal stability, chemical resistance, and mechanical strength. These materials could find applications in aerospace, automotive, and electronics industries .
Environmental Science
This compound’s potential applications in environmental science include its use as a selective adsorbent for the removal of contaminants from water and soil. The amine group can bind to heavy metals and organic pollutants, facilitating their extraction from the environment. This could be particularly useful in the remediation of industrial waste sites .
Biochemistry
In biochemistry, Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine may serve as a reagent in enzymatic studies. Its structure could interact with active sites of certain enzymes, making it a candidate for enzyme inhibition studies. This can provide insights into enzyme mechanisms and aid in the design of enzyme-based sensors or biocatalysts .
Pharmacology
Pharmacologically, the compound could be utilized in the synthesis of ligands for receptor studies. The pyrrolidinyl moiety can mimic natural neurotransmitters, allowing researchers to probe receptor functions and signal transduction pathways. This can contribute to the understanding of various physiological processes and the development of receptor-targeted therapies .
Analytical Chemistry
Lastly, in analytical chemistry, this compound can be employed as a standard or reference material in chromatographic methods such as HPLC or LC-MS. Its unique retention characteristics and detectability, especially in fluorinated phases, make it suitable for method development and calibration purposes .
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding inhaling dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .
properties
IUPAC Name |
N-ethyl-2,2,2-trifluoro-N-(pyrrolidin-3-ylmethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2/c1-2-14(7-9(10,11)12)6-8-3-4-13-5-8/h8,13H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBLQSNCJULLNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCNC1)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl(pyrrolidin-3-ylmethyl)(2,2,2-trifluoroethyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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